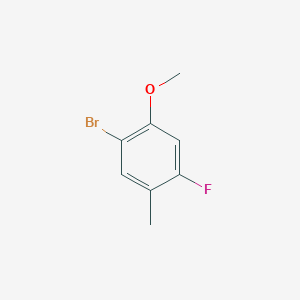

1-Bromo-4-fluoro-2-methoxy-5-methylbenzene

Description

Contextualization within Halogenated and Substituted Aromatic Systems

Halogenated aromatic hydrocarbons are compounds that contain a benzene (B151609) ring substituted with one or more halogen atoms. iloencyclopaedia.org These compounds are significant in organic chemistry, primarily serving as intermediates in the synthesis of a wide array of other substances. iloencyclopaedia.orgnumberanalytics.com The introduction of halogen atoms onto an aromatic ring is typically achieved through electrophilic aromatic substitution, a fundamental reaction class for aromatic compounds. numberanalytics.comlibretexts.org This process generally requires a catalyst to polarize the halogen molecule, making it a sufficiently strong electrophile to react with the stable aromatic ring. libretexts.orgyoutube.com

Research Significance of Aromatic Bromine, Fluorine, Methoxy (B1213986), and Methyl Substituents

The utility of 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene in research stems from the specific properties imparted by each of its four substituents. The combination of these groups on a single aromatic scaffold creates a molecule with multifaceted potential for chemical modification.

Aromatic Bromine: The bromine atom is a particularly valuable substituent in modern organic synthesis. Aryl bromides are widely used as substrates in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. nih.govnumberanalytics.comnih.gov These reactions allow for the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, providing efficient pathways to construct complex molecular architectures from simpler precursors. nih.govnumberanalytics.com The presence of the bromine atom on the ring marks a specific site for these powerful bond-forming transformations. acs.org

Aromatic Fluorine: The incorporation of fluorine into organic molecules is a critical strategy in medicinal chemistry. nih.gov Due to its high electronegativity and small size, fluorine can significantly alter a molecule's physicochemical and pharmacokinetic properties. acs.orgtandfonline.com Strategic placement of fluorine can improve metabolic stability by blocking sites susceptible to oxidative metabolism, enhance binding affinity to target proteins, and modulate lipophilicity and membrane permeability. tandfonline.comacs.orgnih.gov These modifications are crucial for optimizing the efficacy and behavior of drug candidates. nih.gov

Methoxy Group (-OCH₃): The methoxy group is a strong activating group in electrophilic aromatic substitution reactions. organicchemistrytutor.comminia.edu.eg Through a resonance effect, the oxygen atom donates electron density into the benzene ring, increasing its reactivity towards electrophiles. organicchemistrytutor.comyoutube.com This electron-donating nature also directs incoming electrophiles to the ortho and para positions relative to the methoxy group. youtube.comlibretexts.org This directing effect is a key principle used to control the regiochemical outcome of aromatic substitution reactions.

Methyl Group (-CH₃): The methyl group is also an activating substituent, although its effect is weaker than that of the methoxy group. purechemistry.org It donates electron density primarily through an inductive effect and hyperconjugation, which increases the nucleophilicity of the aromatic ring and stabilizes the intermediate carbocation formed during electrophilic substitution. msu.edulibretexts.org Like the methoxy group, the methyl group is an ortho, para-director, influencing the position of further substitutions on the ring. purechemistry.org

| Substituent | Key Role in Research | Primary Mechanism/Effect |

|---|---|---|

| Bromine (-Br) | Handle for cross-coupling reactions | Serves as a leaving group in Pd, Ni, and Cu-catalyzed reactions to form C-C, C-N, C-O bonds. nih.gov |

| Fluorine (-F) | Modulation of drug properties | Enhances metabolic stability, alters lipophilicity and pKa, improves protein binding affinity. acs.orgtandfonline.comnih.gov |

| Methoxy (-OCH₃) | Activating and directing group | Strongly donates electron density via resonance, directing electrophilic attack to ortho and para positions. organicchemistrytutor.comlibretexts.org |

| Methyl (-CH₃) | Activating and directing group | Weakly donates electron density via induction/hyperconjugation, directing electrophilic attack to ortho and para positions. msu.edulibretexts.org |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-fluoro-2-methoxy-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-5-3-6(9)8(11-2)4-7(5)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHKWHVDJFQNNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594135 | |

| Record name | 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314298-15-2 | |

| Record name | 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=314298-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 Bromo 4 Fluoro 2 Methoxy 5 Methylbenzene

Regioselective Halogenation Approaches

Regioselective halogenation is a cornerstone in the synthesis of specifically substituted aromatic compounds. The introduction of bromine and fluorine atoms at desired positions on the benzene (B151609) ring requires a nuanced understanding of directing group effects and the application of specific reagents and reaction conditions.

Directed Bromination Protocols for 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene Precursors

The introduction of a bromine atom at a specific position on a substituted benzene ring can be achieved through various directed bromination protocols. The choice of brominating agent and catalyst is crucial for achieving high regioselectivity. For the synthesis of this compound, a potential precursor could be 4-fluoro-2-methoxytoluene.

In a related context, the bromination of 4-fluorotoluene (B1294773) has been shown to yield a mixture of isomers. However, by carefully selecting the reaction conditions, the regioselectivity can be influenced. For instance, the bromination of 4-fluorotoluene in glacial acetic acid in the presence of iodine and iron catalysts can alter the isomer ratio. A study on the bromination of 4-fluorotoluene demonstrated that adding a solution of bromine in glacial acetic acid to a mixture of 4-fluorotoluene, glacial acetic acid, and catalysts (iron powder and iodine) at 25-27 °C resulted in a mixture of 3-bromo-4-fluorotoluene (B1266451) and 2-bromo-4-fluorotoluene.

Another approach to achieve regioselective bromination is through electrochemical methods. The electrochemical bromination of 4-methoxytoluene using two-phase electrolysis with sodium bromide as the aqueous electrolyte and chloroform (B151607) as the organic phase has been reported to initially yield 3-bromo-4-methoxytoluene. ref.ac.uk This highlights that the methoxy (B1213986) group directs the incoming bromine to the ortho position. This principle can be extrapolated to a precursor like 4-fluoro-2-methoxytoluene, where the methoxy group at position 2 would direct bromination to the adjacent positions.

A plausible precursor for the title compound is 2-methoxy-5-methylaniline (B41322) (p-cresidine). A general method for the introduction of a bromine atom onto an aromatic ring is the Sandmeyer reaction, which involves the diazotization of a primary aromatic amine followed by treatment with a copper(I) bromide solution. rsc.org For instance, the synthesis of 1-bromo-3-methoxy-5-methylbenzene (B1337752) has been achieved from 4-bromo-2-methoxy-6-methylaniline (B1311259) through diazotization with sodium nitrite (B80452) in the presence of hydrochloric and acetic acids, followed by reduction of the diazonium salt with hypophosphorous acid. chemicalbook.com A similar strategy could be envisioned starting from a suitably substituted aniline (B41778).

| Precursor | Brominating Agent/Method | Product(s) | Reference |

| 4-Fluorotoluene | Br2 in glacial acetic acid with Fe and I2 | 3-Bromo-4-fluorotoluene and 2-bromo-4-fluorotoluene | F. H. Case, J. Am. Chem. Soc., 1925, 47 (4), pp 1143–1147 |

| 4-Methoxytoluene | Electrochemical bromination (NaBr/CHCl3) | 3-Bromo-4-methoxytoluene | ref.ac.uk |

| 4-Bromo-2-methoxy-6-methylaniline | NaNO2, HCl, H3PO2 (via diazotization) | 1-Bromo-3-methoxy-5-methylbenzene | chemicalbook.com |

Site-Specific Fluorination Strategies in Aromatic Synthesis

Site-specific fluorination of aromatic rings is a challenging yet crucial transformation in medicinal and materials chemistry. The direct introduction of fluorine often requires specialized reagents due to the high reactivity of elemental fluorine. Electrophilic fluorinating agents have emerged as powerful tools for regioselective fluorination.

One of the most widely used electrophilic fluorinating agents is Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). wikipedia.org This reagent is known for its ability to deliver an electrophilic fluorine atom under relatively mild conditions. The regioselectivity of fluorination with Selectfluor® is governed by the electronic properties of the substituents on the aromatic ring. Electron-donating groups activate the ring towards electrophilic attack and direct the incoming fluorine to the ortho and para positions.

For the synthesis of this compound, a potential strategy would involve the fluorination of a precursor such as 2-methoxy-5-methylphenol. The hydroxyl group is a strong activating group and would direct the electrophilic fluorine to the positions ortho and para to it.

Another approach involves the synthesis of fluorinated building blocks that are then incorporated into the final molecule. For example, the synthesis of 2-fluoro-4-methoxyaniline (B1334285) has been reported starting from 2-fluoro-4-iodoaniline. orgsyn.org This fluorinated aniline could then be a precursor for further functionalization.

| Precursor | Fluorinating Agent | Potential Product | Rationale |

| 2-Methoxy-5-methylphenol | Selectfluor® | 4-Fluoro-2-methoxy-5-methylphenol or 6-Fluoro-2-methoxy-5-methylphenol | The hydroxyl group is a strong ortho, para-director, activating the ring for electrophilic fluorination. |

| 2-Fluoro-4-iodoaniline | (Used to synthesize a precursor) | 2-Fluoro-4-methoxyaniline | Demonstrates a route to a key fluorinated intermediate. orgsyn.org |

Electrophilic Aromatic Substitution Pathways

The synthesis of this compound is fundamentally governed by the principles of electrophilic aromatic substitution (EAS). The directing effects of the methoxy, methyl, and halogen substituents play a critical role in determining the regiochemical outcome of the substitution reactions.

Ortho/Para-Directing Effects of Methoxy and Methyl Groups on Substitution Selectivity

Both the methoxy (-OCH3) and methyl (-CH3) groups are activating, ortho, para-directing groups in electrophilic aromatic substitution. The methoxy group is a strongly activating group due to the resonance donation of a lone pair of electrons from the oxygen atom to the aromatic ring. This increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles. The methyl group is a weakly activating group that directs to the ortho and para positions through an inductive effect and hyperconjugation.

When both a methoxy and a methyl group are present on the ring, the strongly activating methoxy group generally exerts a dominant directing effect. In a precursor like 4-fluoro-2-methoxytoluene, the methoxy group at C2 would strongly direct an incoming electrophile to the C1 and C3 positions (ortho) and the C5 position (para). The methyl group at C5 would direct to the C2 and C4 positions (ortho) and the C6 position (para). The fluorine at C4 is a deactivating group but is also ortho, para-directing. The combined directing effects of these groups would need to be carefully considered to predict the outcome of an electrophilic substitution.

Impact of Halogen Substituents on Electrophilic Aromatic Substitution

In the context of synthesizing this compound, the presence of a fluorine atom on the ring would decrease its reactivity towards further electrophilic substitution. The order of introduction of the substituents is therefore a critical consideration in a multi-step synthesis.

Multi-step Synthetic Sequences for Complex Aromatic Architectures

The synthesis of a polysubstituted aromatic compound like this compound invariably involves a multi-step sequence. The order of the reactions is paramount to ensure the desired regiochemistry. libretexts.org A retrosynthetic analysis is often employed to devise a logical synthetic route.

A plausible synthetic route could commence with a commercially available or readily accessible starting material that already contains some of the required substituents. For instance, 2-methoxy-5-methylaniline (p-cresidine) is a viable starting material.

Proposed Synthetic Pathway starting from 2-Methoxy-5-methylaniline:

Diazotization and Fluorination: The amino group of 2-methoxy-5-methylaniline can be converted to a diazonium salt using sodium nitrite and a strong acid (e.g., HBF4). Subsequent thermal decomposition of the diazonium salt (Balz-Schiemann reaction) would introduce a fluorine atom at the 2-position, yielding 1-fluoro-2-methoxy-5-methylbenzene. However, controlling the position of the incoming fluorine can be challenging. An alternative is to protect the amine, perform other substitutions, and then deprotect and convert the amine.

Bromination: The resulting 1-fluoro-2-methoxy-5-methylbenzene could then be subjected to regioselective bromination. The methoxy group is a stronger activating and directing group than the methyl and fluoro groups. It would direct the incoming bromine atom primarily to the position para to it (C4), which is already occupied by the fluorine, and to the positions ortho to it (C1 and C3). The methyl group would also exert its directing influence. Careful optimization of reaction conditions would be necessary to achieve the desired bromination at the C1 position.

Alternative Proposed Pathway:

Bromination of a Precursor: An alternative could involve the bromination of a precursor like 4-fluoro-2-methoxytoluene. As discussed, the methoxy group would be the dominant directing group.

Introduction of the final substituent: The final substituent could then be introduced.

The synthesis of related compounds often involves the protection of certain functional groups to prevent unwanted side reactions, followed by deprotection at a later stage. For example, in the synthesis of 4-fluoro-2-methoxy-5-nitroaniline, the aniline is first protected as an acetamide (B32628) before nitration to control the regioselectivity. google.com

| Step | Reaction | Starting Material | Reagents | Product |

| 1 | Diazotization/Fluorination | 2-Methoxy-5-methylaniline | 1. NaNO2, HBF4; 2. Heat | 1-Fluoro-2-methoxy-5-methylbenzene |

| 2 | Bromination | 1-Fluoro-2-methoxy-5-methylbenzene | Br2, Catalyst (e.g., FeBr3) | This compound |

This represents a hypothetical pathway and would require experimental verification and optimization.

Strategic Introduction of Functional Groups (Methoxy, Methyl) Pre- and Post-Halogenation

The synthesis of this compound can be approached by considering the directing effects of the substituents. The methoxy (-OCH₃) and methyl (-CH₃) groups are activating, ortho-, para-directing groups. The fluorine (-F) and bromine (-Br) atoms are deactivating but also ortho-, para-directing. A plausible synthetic strategy would involve starting with a precursor that already contains some of the desired functional groups and then introducing the remaining ones in a controlled manner.

One logical approach begins with a commercially available or readily synthesized precursor, 4-fluoro-2-methoxytoluene. In this starting material, the methoxy and methyl groups are positioned to direct incoming electrophiles. The subsequent bromination of this substrate would be a key step. The methoxy group is a stronger activating group than the methyl group, and its directing effect would be dominant. Both the methoxy and methyl groups would direct the incoming bromine to the positions ortho and para to themselves. The position para to the strong activating methoxy group is already occupied by the methyl group. Therefore, the bromination would be directed to the positions ortho to the methoxy group and ortho/para to the methyl group. This would lead to the desired product, this compound, as the major product due to the synergistic directing effects of the methoxy and methyl groups to the C1 position.

An alternative strategy could involve the synthesis of a phenol (B47542) intermediate, such as 2-bromo-4-fluoro-6-methylphenol (B2496722), followed by methylation to introduce the methoxy group. A patented method describes the synthesis of 2-bromo-4-fluoro-6-methylphenol from 4-fluoro-2-methylaniline (B1329321) via diazotization and hydrolysis to the corresponding phenol, followed by bromination. google.com While this leads to an isomer of the desired precursor, a similar approach starting from a different aniline could potentially yield the correct phenol intermediate, which could then be methylated using a reagent like dimethyl sulfate (B86663) or methyl iodide to afford the final product.

The timing of the halogenation step is critical. Introducing the bromine atom at a later stage, after the methoxy and methyl groups are in place, takes advantage of their strong activating and directing effects to ensure the correct regiochemistry. If bromination were to be performed on a simpler precursor, such as fluorotoluene, a mixture of isomers would likely be obtained, necessitating a more complex purification process.

| Reaction Step | Starting Material | Reagent(s) | Product | Key Consideration |

| Proposed Bromination | 4-fluoro-2-methoxytoluene | Br₂, FeBr₃ (or other suitable brominating agent) | This compound | Regioselectivity guided by the strong ortho-, para-directing methoxy and methyl groups. |

| Alternative Phenol Synthesis | 4-fluoro-2-methylaniline | 1. NaNO₂, H₂SO₄, H₂O; 2. Br₂ | 2-bromo-4-fluoro-6-methylphenol | Provides a precursor for methylation to an isomeric product, illustrating a potential alternative strategy. google.com |

| Alternative Methylation | 2-bromo-4-fluoro-6-methylphenol | (CH₃)₂SO₄, base | 2-Bromo-4-fluoro-6-methoxy-1-methylbenzene | Final step in an alternative route to an isomer. |

Transition Metal-Catalyzed Synthesis of this compound

Transition metal-catalyzed reactions have become powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These methods could offer alternative and potentially more efficient routes to this compound compared to classical electrophilic aromatic substitution.

Cross-Coupling Reactions in Constructing Substituted Benzene Cores

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for the synthesis of substituted biaryls and other C-C coupled products. wikipedia.orgrsc.orgnih.govresearchgate.netorganic-chemistry.org In a hypothetical application to the synthesis of the target molecule, one could envision a strategy where the benzene core is constructed or further functionalized using a cross-coupling reaction.

For example, a suitably substituted aryl boronic acid or ester could be coupled with a brominated aromatic partner. A plausible retrosynthetic analysis could involve disconnecting the methyl group, suggesting a Suzuki coupling between a boronic acid derivative of 3-bromo-6-fluoroanisole and a methylating agent, or more practically, coupling of 1,4-dibromo-2-fluoro-5-methoxybenzene (B1530625) with a methylboronic acid derivative. However, the synthesis of such highly substituted precursors might be as complex as the direct functionalization route.

A more likely application of cross-coupling would be in the synthesis of derivatives of this compound, where the bromo substituent serves as a handle for further functionalization. The bromo group can readily participate in various cross-coupling reactions to introduce a wide range of substituents, making the title compound a potentially valuable intermediate in medicinal chemistry and materials science.

| Cross-Coupling Reaction | Catalyst/Reagents | Reactant 1 | Reactant 2 | Potential Product Type |

| Suzuki-Miyaura Coupling | Pd catalyst, base | Aryl/vinyl boronic acid or ester | Aryl/vinyl halide or triflate | Biaryls, styrenes, polyolefins wikipedia.org |

| Hypothetical Application | Pd(PPh₃)₄, K₂CO₃ | 1,4-dibromo-2-fluoro-5-methoxybenzene | CH₃B(OH)₂ | This compound |

C-H Bond Activation and Functionalization Methodologies

Direct C-H bond activation and functionalization have emerged as a powerful strategy for the synthesis of complex organic molecules, as it avoids the need for pre-functionalized starting materials. rsc.orgtdl.orgnih.govacs.orgresearchgate.netacs.orgscispace.com In the context of synthesizing this compound, a late-stage C-H bromination of a suitable precursor could be envisioned.

For instance, starting with 4-fluoro-2-methoxytoluene, a transition metal-catalyzed C-H bromination could potentially be employed to introduce the bromine atom at the desired position. The regioselectivity of such reactions is often guided by directing groups within the substrate that coordinate to the metal catalyst. In 4-fluoro-2-methoxytoluene, the methoxy group could act as a directing group, favoring functionalization at the ortho C-H bonds. Given that one of the ortho positions is already substituted with a fluorine atom, the reaction would be directed to the other ortho position, which is the desired C1 position for bromination.

However, achieving high regioselectivity in C-H activation can be challenging, and a mixture of products could be formed. The development of specific catalysts and ligands is often necessary to control the selectivity of the reaction. While the direct C-H bromination of 4-fluoro-2-methoxytoluene to selectively produce this compound is not explicitly reported, the principles of C-H activation suggest it as a potential and atom-economical synthetic route. Research in the field of C-H functionalization of anisole (B1667542) and fluorotoluene derivatives is ongoing and may provide future pathways to this and other polysubstituted aromatic compounds. rsc.orgresearchgate.net

Chemical Reactivity and Mechanistic Studies of 1 Bromo 4 Fluoro 2 Methoxy 5 Methylbenzene

Nucleophilic Substitution Reactions Involving the Bromine Atom

The displacement of the bromine atom via nucleophilic substitution is a key transformation for this molecule. The feasibility and mechanism of such reactions are heavily dependent on the reaction conditions and the electronic nature of the aromatic ring.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The Nucleophilic Aromatic Substitution (SNAr) mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. science.gov These groups are necessary to stabilize the negatively charged intermediate, known as the Meisenheimer complex, which forms when the nucleophile attacks the carbon atom bearing the leaving group. youtube.com

In the case of 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene, the ring is substituted with electron-donating (methoxy, methyl) and weakly deactivating (fluoro, bromo) groups rather than strongly deactivating groups like a nitro function. The methoxy (B1213986) and methyl groups, in particular, increase the electron density of the aromatic ring, which disfavors attack by nucleophiles. Consequently, the compound is generally unreactive towards traditional SNAr reactions under standard conditions. For the reaction to proceed via an SNAr pathway, exceptionally harsh conditions or activation via a different mechanism would be required. science.gov

Influence of Adjacent Substituents on Bromine Displacement

The substituents on the ring significantly influence the reactivity of the C-Br bond towards displacement.

Methoxy Group (-OCH₃): Located ortho to the bromine atom, the methoxy group exerts a strong electron-donating resonance effect (+R) and a moderate electron-withdrawing inductive effect (-I). The resonance effect dominates, increasing electron density at the ortho and para positions, which deactivates the ring towards nucleophilic attack. libretexts.org Sterically, the ortho-methoxy group can also hinder the approach of a nucleophile to the bromine-bearing carbon.

Methyl Group (-CH₃): The methyl group at the meta position relative to bromine is a weak electron-donating group through an inductive effect and hyperconjugation. This further contributes to the electron-rich nature of the ring, making nucleophilic substitution less favorable.

Electrophilic Aromatic Substitution Behavior

In contrast to its low reactivity in SNAr, the electron-rich nature of the this compound ring makes it susceptible to electrophilic aromatic substitution (EAS). The outcome of such reactions is governed by the directing and activating or deactivating effects of the existing substituents. libretexts.org

Directing and Activating Effects of Methoxy and Methyl Groups

Both the methoxy (-OCH₃) and methyl (-CH₃) groups are activating substituents that direct incoming electrophiles to the ortho and para positions. libretexts.org

Methoxy Group: This is a strong activating group. libretexts.org The oxygen atom's lone pairs are delocalized into the benzene (B151609) ring through resonance, significantly increasing the electron density at the ortho and para positions and stabilizing the cationic intermediate (sigma complex) formed during the reaction. youtube.com

Methyl Group: This is a weak activating group that directs ortho and para through an inductive effect and hyperconjugation. libretexts.org

| Substituent | Position | Effect | Directing Influence |

|---|---|---|---|

| -OCH₃ | C2 | Strongly Activating (+R > -I) | Ortho, Para (to C1, C3, C4) |

| -CH₃ | C5 | Weakly Activating (+I, Hyperconjugation) | Ortho, Para (to C4, C6, C1) |

| -Br | C1 | Weakly Deactivating (-I > +R) | Ortho, Para (to C2, C6, C4) |

| -F | C4 | Weakly Deactivating (-I > +R) | Ortho, Para (to C3, C5) |

Deactivating Effects of Halogens in Further Electrophilic Processes

In this compound, the presence of both bromine and fluorine atoms makes the ring less reactive than it would be with only the methoxy and methyl activating groups. However, the strong activating nature of the methoxy group is generally sufficient to overcome the deactivating effects of the two halogens, allowing electrophilic substitution to occur, primarily at the C3 position.

Metal-Mediated and Cross-Coupling Reactions

The carbon-bromine bond in this compound is an excellent handle for various metal-mediated cross-coupling reactions. These reactions are powerful tools in synthetic organic chemistry for forming new carbon-carbon and carbon-heteroatom bonds.

Prominent examples of such reactions for which this compound would be a suitable substrate include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with a boronic acid or ester to form a new C-C bond. researchgate.netresearchgate.net This would allow for the introduction of various aryl or vinyl groups at the C1 position.

Buchwald-Hartwig Amination: This is another palladium-catalyzed reaction that forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This provides a direct route to synthesize complex aniline (B41778) derivatives from the starting material.

Heck Coupling: This reaction forms a C-C bond between the aryl bromide and an alkene.

Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and copper complexes, to form a new C-C bond.

The reactivity in these cross-coupling reactions is generally high for aryl bromides. The specific electronic and steric environment provided by the other substituents can influence reaction rates and yields but would not typically prevent the reaction. These transformations offer a versatile platform for the chemical modification of this compound, enabling the synthesis of a wide array of more complex molecules.

| Reaction Name | Coupling Partner | Bond Formed | Potential Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂ | C-C | Biaryl or Aryl-alkene |

| Buchwald-Hartwig Amination | R₂NH | C-N | Aryl Amine |

| Heck Coupling | Alkene | C-C | Substituted Alkene |

| Sonogashira Coupling | Terminal Alkyne | C-C | Aryl Alkyne |

Palladium-Catalyzed C-C Bond Forming Reactions

This compound is an excellent candidate for palladium-catalyzed carbon-carbon bond-forming reactions, which are fundamental transformations in modern organic synthesis. nobelprize.org The carbon-bromine bond is readily activated by palladium catalysts, enabling the formation of new bonds with various coupling partners. nobelprize.org

Two of the most prominent examples of such reactions are the Suzuki-Miyaura coupling and the Heck reaction.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. tcichemicals.comresearchgate.net The reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. tcichemicals.comnih.gov For this compound, this reaction would lead to the formation of a biaryl product. The electronic nature of the substituents (electron-donating methoxy and methyl groups, and the electron-withdrawing fluoro group) can influence the rate of the oxidative addition step in the catalytic cycle.

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.govmdpi.com This reaction is a powerful tool for the synthesis of complex olefinic structures. The regioselectivity of the alkene addition is typically controlled by steric factors. mdpi.com

| Reaction Type | Coupling Partner | Typical Catalyst | Typical Base | Solvent | Potential Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4-Fluoro-2-methoxy-5-methyl-1,1'-biphenyl |

| Heck | Styrene | Pd(OAc)₂ | Et₃N | DMF | 1-(4-Fluoro-2-methoxy-5-methylphenyl)-2-phenylethene |

This table presents illustrative examples of potential palladium-catalyzed reactions. Specific conditions and outcomes would require experimental verification.

Formation of Organometallic Reagents (e.g., Grignard Reagents)

The bromine atom in this compound allows for the preparation of highly reactive organometallic intermediates, such as Grignard reagents. google.com

Grignard reagents are formed by the reaction of an organic halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). wisc.eduyoutube.com The resulting organomagnesium halide (Ar-MgBr) is a potent nucleophile and a strong base. youtube.com The formation involves the insertion of the magnesium atom into the carbon-bromine bond. While the carbon-fluorine bond is generally much less reactive towards magnesium, careful control of reaction conditions is necessary to ensure selectivity. wisc.edunih.gov Once formed, the Grignard reagent derived from this compound can be used in a wide array of subsequent reactions, such as additions to carbonyl compounds (aldehydes, ketones, esters) and carbon dioxide, or in metal-catalyzed cross-coupling reactions. wisc.edu

| Reagent | Solvent | Initiator (optional) | Product |

| Magnesium turnings | Anhydrous THF or Diethyl Ether | Iodine crystal, 1,2-Dibromoethane | (4-Fluoro-2-methoxy-5-methylphenyl)magnesium bromide |

This table illustrates the typical synthesis of a Grignard reagent. The reaction must be conducted under strictly anhydrous conditions.

Reduction Pathways and Products

The primary reduction pathway for this compound involves the cleavage of the carbon-bromine bond, a process known as hydrodehalogenation. This reaction replaces the bromine atom with a hydrogen atom, yielding 4-fluoro-2-methoxy-5-methylbenzene.

This transformation can be achieved through several methods:

Catalytic Hydrogenation: This method involves reacting the compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This is a common and efficient method for dehalogenation.

Hydride Reagents: Strong hydride donors like lithium aluminum hydride (LiAlH₄) or tributyltin hydride (Bu₃SnH) can also effect the reduction of the C-Br bond.

Grignard Reagent Quenching: As a corollary to the formation of the Grignard reagent, its subsequent reaction with a proton source, such as water or an alcohol, will also result in the formation of the reduced product, 4-fluoro-2-methoxy-5-methylbenzene. youtube.com

| Reduction Method | Reagents | Product |

| Catalytic Hydrogenation | H₂, Pd/C | 4-Fluoro-2-methoxy-5-methylbenzene |

| Hydride Reduction | LiAlH₄ | 4-Fluoro-2-methoxy-5-methylbenzene |

| Grignard Quenching | 1. Mg, THF; 2. H₂O | 4-Fluoro-2-methoxy-5-methylbenzene |

This table outlines common methods for the reductive dehalogenation of the title compound.

Advanced Mechanistic Investigations

The mechanisms of palladium-catalyzed cross-coupling reactions have been studied extensively. The catalytic cycle for reactions like Suzuki-Miyaura and Heck is generally understood to proceed through a sequence of elementary steps involving distinct intermediates: nobelprize.org

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) intermediate (Ar-Pd(II)-Br). This is often the rate-determining step.

Transmetalation (for Suzuki): In the Suzuki reaction, the organoboron compound exchanges its organic group with the bromide on the palladium center, forming an Ar-Pd(II)-Ar' species.

Carbopalladation (for Heck): In the Heck reaction, the alkene coordinates to the Pd(II) complex and then inserts into the Aryl-Pd bond. mdpi.com

β-Hydride Elimination (for Heck): The newly formed alkyl-palladium intermediate eliminates a β-hydride to form the alkene product and a hydrido-palladium complex. mdpi.com

Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the new C-C bond of the product and regenerates the Pd(0) catalyst.

For Grignard reagent formation, the mechanism is believed to involve single-electron transfer (SET) steps on the surface of the magnesium metal, leading to the formation of radical intermediates.

Kinetic studies are essential for understanding reaction mechanisms, optimizing conditions, and controlling selectivity. For the reactions of this compound, such studies would involve systematically varying the concentrations of the substrate, catalyst, and other reagents while monitoring the reaction rate.

Key parameters that would be investigated include:

Reaction Order: Determining the dependence of the reaction rate on the concentration of each reactant.

Activation Parameters: Measuring the effect of temperature on the reaction rate to determine the activation energy (Ea), enthalpy (ΔH‡), and entropy (ΔS‡) of activation.

Catalyst and Ligand Effects: Assessing how different palladium catalysts and ligands affect the reaction rate and product yield.

Substituent Effects: Comparing the reaction rates of this compound with other substituted aryl bromides to understand the electronic and steric effects of the fluoro, methoxy, and methyl groups.

Although specific kinetic data for this compound is not available, such studies would provide invaluable insight into its reactivity.

| Kinetic Parameter | Method of Determination | Information Gained |

| Reaction Rate | Monitoring reactant/product concentration over time (e.g., via GC, HPLC, NMR) | Overall speed of the reaction under specific conditions. |

| Rate Law | Method of initial rates; varying reactant concentrations | Dependence of rate on each reactant concentration (reaction order). |

| Activation Energy (Ea) | Arrhenius plot (ln(k) vs. 1/T) | Minimum energy required for the reaction to occur. |

This table outlines the types of data that would be collected in a kinetic study of reactions involving the title compound.

Advanced Spectroscopic Characterization of 1 Bromo 4 Fluoro 2 Methoxy 5 Methylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene, ¹H, ¹³C, and ¹⁹F NMR experiments would each provide unique and critical pieces of structural information.

The ¹H NMR spectrum is expected to reveal four distinct signals corresponding to the two aromatic protons, the methoxy (B1213986) protons, and the methyl protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents on the benzene (B151609) ring. wisc.edu The methoxy group (-OCH₃) and the methyl group (-CH₃) are electron-donating, causing an upfield shift (shielding) for protons in their ortho and para positions. Conversely, the electronegative bromine and fluorine atoms are electron-withdrawing, causing a downfield shift (deshielding).

The proton at position 3 (H-3) is ortho to the strongly electron-donating methoxy group and the deshielding bromine atom. The proton at position 6 (H-6) is ortho to the electron-donating methyl group and the strongly deshielding fluorine atom. Consequently, H-3 is predicted to appear at a slightly higher field than H-6. Both signals are expected to appear as doublets due to coupling with the fluorine atom. The methoxy and methyl protons, lacking adjacent proton neighbors, should appear as sharp singlets.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 6.95 - 7.10 | Doublet (d) | ⁴J(H-F) ≈ 2-4 |

| H-6 | 7.15 - 7.30 | Doublet (d) | ³J(H-F) ≈ 7-9 |

| -OCH₃ | 3.80 - 3.95 | Singlet (s) | N/A |

Due to the lack of symmetry in the molecule, the proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, one for each carbon atom. The chemical shifts are determined by the local electronic environment. Carbons directly attached to electronegative atoms (F, O, Br) are significantly deshielded and appear at lower fields. libretexts.orgrsc.org

The carbon bearing the fluorine (C-4) is expected to be the most downfield of the ring carbons and will appear as a doublet with a large one-bond coupling constant (¹J(C-F)). The carbon attached to the methoxy group (C-2) will also be strongly deshielded. cdnsciencepub.com The carbons attached to bromine (C-1) and the methyl group (C-5) will also appear downfield relative to unsubstituted benzene carbons. researchgate.net The methoxy carbon signal is typically found around 55-62 ppm, while the methyl carbon signal appears at a much higher field, around 15-20 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

|---|---|---|

| C-1 (-Br) | 112 - 118 | Present (small) |

| C-2 (-OCH₃) | 155 - 160 | Present (small) |

| C-3 | 115 - 120 | ²J(C-F) ≈ 20-25 Hz |

| C-4 (-F) | 158 - 163 | ¹J(C-F) ≈ 240-250 Hz |

| C-5 (-CH₃) | 130 - 136 | ²J(C-F) ≈ 20-25 Hz |

| C-6 | 120 - 125 | ³J(C-F) ≈ 5-10 Hz |

| -OCH₃ | 56 - 62 | N/A |

¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atom, with chemical shifts for aryl fluorides typically appearing in a range of -100 to -170 ppm relative to CFCl₃. nih.govucsb.edualfa-chemistry.com The presence of the electron-donating methoxy and methyl groups ortho and meta to the fluorine atom is expected to cause an upfield shift compared to fluorobenzene. The signal for the single fluorine atom in the molecule will be split by the neighboring aromatic protons. It is expected to appear as a doublet of doublets due to coupling to H-3 (a four-bond coupling, ⁴J(F-H)) and H-6 (a three-bond coupling, ³J(F-H)).

Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of a molecule, providing direct information about the functional groups present.

The FT-IR spectrum provides a characteristic pattern of absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. Key expected absorptions for this compound include:

C-H Stretching: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl and methoxy groups are expected just below 3000 cm⁻¹. vscht.czorgchemboulder.com

C=C Ring Stretching: Two to three bands are characteristic for the aromatic ring in the 1450-1610 cm⁻¹ region. pressbooks.pub

C-O Stretching: Aryl-alkyl ethers exhibit a strong, characteristic asymmetric C-O-C stretching band between 1220 and 1275 cm⁻¹ and a symmetric stretch between 1000 and 1075 cm⁻¹. bartleby.comlibretexts.org

C-F Stretching: A strong absorption band due to the C-F stretch is expected in the 1100-1400 cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending vibrations in the 675-900 cm⁻¹ region are diagnostic of the ring's substitution pattern. orgchemboulder.com

C-Br Stretching: This vibration occurs at a low frequency, typically in the 500-650 cm⁻¹ range within the fingerprint region.

Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3010 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2840 - 2980 | Medium |

| Aromatic C=C Stretch | 1570 - 1610, 1450 - 1500 | Medium-Strong |

| Asymmetric C-O-C Stretch | 1220 - 1275 | Strong |

| C-F Stretch | 1100 - 1400 | Strong |

| Symmetric C-O-C Stretch | 1000 - 1075 | Medium |

| C-H Out-of-Plane Bend | 800 - 840 | Strong |

Raman spectroscopy is a complementary technique to FT-IR. While IR spectroscopy measures absorption based on a change in dipole moment, Raman measures scattering based on a change in polarizability. Therefore, symmetric and non-polar bond vibrations are often more intense in a Raman spectrum.

For this compound, strong Raman signals are expected for:

Symmetric Ring Breathing: A sharp, intense band characteristic of the benzene ring's symmetric stretching, often near 1000 cm⁻¹. researchgate.netnih.gov

Aromatic C=C Stretching: The ring stretches around 1600 cm⁻¹ are also typically strong.

C-Br Stretching: The C-Br bond is highly polarizable, and its stretching vibration should produce a more distinct signal in the Raman spectrum than in the IR.

C-H Stretching: Both aromatic and aliphatic C-H stretching modes will be visible but are often less intense than in the IR spectrum.

Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3010 - 3100 | Medium |

| Aliphatic C-H Stretch | 2840 - 2980 | Medium |

| Aromatic C=C Stretch | 1570 - 1610 | Strong |

| Symmetric Ring Breathing | ~1000 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule is exposed to ultraviolet or visible light, it can absorb energy, promoting electrons from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur are characteristic of the molecule's structure, particularly the nature of its chromophores.

For aromatic compounds like this compound, the primary electronic transitions observed in the UV-Vis spectrum are typically π → π* (pi to pi antibonding) transitions. These transitions arise from the excitation of electrons within the benzene ring's delocalized π-system. The presence of various substituents on the benzene ring—bromo, fluoro, methoxy, and methyl groups—influences the energy levels of the molecular orbitals and, consequently, the absorption maxima (λmax).

The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating groups, which tend to cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands. Conversely, the halogen substituents (bromo and fluoro) are electron-withdrawing through induction but can also donate electron density through resonance, leading to more complex effects on the UV-Vis spectrum.

Table 1: Predicted UV-Vis Absorption Data for this compound

| Predicted Absorption Band | Wavelength Range (nm) | Type of Transition |

| E-band | 210 - 230 | π → π |

| B-band | 270 - 290 | π → π |

Note: This data is predictive and based on the analysis of structurally similar compounds. Actual experimental values may vary.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that provides highly accurate information about the mass-to-charge ratio (m/z) of ionized molecules. This technique is crucial for confirming the molecular weight of a synthesized compound and can also offer valuable structural information through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₈H₈BrFO. The monoisotopic mass of this compound can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁶O). The presence of bromine is particularly significant in mass spectrometry due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern for any bromine-containing fragment, with two peaks of roughly equal intensity separated by two mass units.

Upon ionization in the mass spectrometer, typically through a technique like electron ionization (EI), the this compound molecule will form a molecular ion (M⁺•). This molecular ion will then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often predictable and provides a "fingerprint" of the molecule's structure.

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formation Pathway |

| 218/220 | [C₈H₈BrFO]⁺• | Molecular Ion (M⁺•) |

| 203/205 | [C₇H₅BrFO]⁺• | Loss of a methyl radical (•CH₃) from the methoxy group |

| 175/177 | [C₆H₃BrF]⁺• | Loss of a methyl radical and carbon monoxide (CO) |

| 124 | [C₇H₅FO]⁺ | Loss of a bromine radical (•Br) from the molecular ion |

| 95 | [C₆H₄F]⁺ | Further fragmentation |

Note: The m/z values are presented as pairs for bromine-containing fragments to represent the isotopic pattern of ⁷⁹Br and ⁸¹Br. This data is predictive and based on common fragmentation pathways for similar aromatic compounds.

The analysis of these fragments allows for the confirmation of the various structural components of this compound. For instance, the loss of a methyl radical is indicative of the methoxy group, while the characteristic isotopic pattern confirms the presence of a bromine atom.

Theoretical and Computational Studies of 1 Bromo 4 Fluoro 2 Methoxy 5 Methylbenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules. For 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), would be used to predict its optimized geometry, vibrational frequencies, and various electronic properties.

The electronic structure analysis would reveal the distribution of electron density across the molecule, influenced by the interplay of the electron-donating methoxy (B1213986) and methyl groups and the electron-withdrawing bromo and fluoro substituents. Reactivity predictions can be made by analyzing calculated properties such as atomic charges and Fukui functions, which indicate the most likely sites for electrophilic and nucleophilic attack.

Table 1: Predicted Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Predicted Value (Å or °) |

| C-Br Bond Length | 1.89 |

| C-F Bond Length | 1.35 |

| C-O (methoxy) Bond Length | 1.37 |

| C-C (aromatic) Bond Lengths | 1.39 - 1.41 |

| C-C-C Bond Angles | 118 - 122 |

Note: The data in this table is representative and based on typical values for similar substituted benzenes, as specific computational data for this compound is not available.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide increasingly accurate descriptions of the electronic structure. While computationally more demanding than DFT, these methods are often used as benchmarks. For this compound, high-level ab initio calculations would provide very accurate predictions of its electronic energy and properties, which can be used to validate the results from more cost-effective DFT methods.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is calculated from the total electron density and is useful for predicting how a molecule will interact with other charged species. The MEP map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would likely show negative potential around the oxygen atom of the methoxy group and the fluorine atom due to their high electronegativity. The regions around the hydrogen atoms of the methyl group would exhibit a positive potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the sites of chemical reactions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.

In this compound, the distribution of the HOMO and LUMO would be influenced by the various substituents on the benzene (B151609) ring. The HOMO is expected to be localized primarily on the electron-rich aromatic ring and the methoxy group, while the LUMO may have significant contributions from the atoms of the C-Br bond. The HOMO-LUMO gap would provide a quantitative measure of the molecule's excitability and its tendency to undergo electronic transitions.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are illustrative and represent typical ranges for similar halogenated and methoxylated benzene derivatives.

Topological Analysis of Electron Density (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal lattice. It is based on the partitioning of the crystal's electron density into molecular fragments. The Hirshfeld surface encloses a molecule in a crystal, and the properties of this surface can be mapped to highlight different types of intermolecular contacts.

Conformational Analysis and Stability Profiling

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary focus of conformational analysis would be the orientation of the methoxy and methyl groups relative to the benzene ring.

By performing a potential energy surface scan, where the energy of the molecule is calculated for different rotational angles of the methoxy and methyl groups, the most stable conformation (the global minimum on the potential energy surface) can be identified. The results would likely show that the most stable conformation is the one that minimizes steric hindrance between the substituents. This analysis is crucial for understanding the molecule's preferred shape and how this might influence its biological activity or physical properties.

Investigation of Solvent Effects on Molecular Properties and Reactivity

There is currently no available research data from computational studies investigating the influence of different solvents on the molecular properties and reactivity of this compound. Such studies, typically employing methods like the Polarizable Continuum Model (PCM), would provide valuable insights into how the compound's geometry, electronic structure, and reaction pathways are affected by its chemical environment.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

No computational studies predicting the spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) of this compound have been found in the scientific literature. Consequently, a comparison between theoretically predicted and experimentally obtained spectroscopic data cannot be performed. These types of studies are crucial for validating computational models and aiding in the structural elucidation of new compounds.

Non-Linear Optical (NLO) Properties Assessment

An assessment of the non-linear optical (NLO) properties of this compound through theoretical calculations has not been reported. Computational methods are frequently used to predict the hyperpolarizability and other NLO properties of molecules, which are important for applications in optoelectronics and photonics. However, no such analysis has been published for this compound.

Based on the conducted research, there is no publicly available scientific literature detailing the specific applications of the chemical compound "this compound" in organic synthesis, materials science, or for pharmaceutical and agrochemical development.

The search results consistently identify related but structurally distinct compounds, such as those lacking the methoxy or methyl group, or containing a different functional group in place of the methyl group. While these related molecules are cited as intermediates and building blocks in various chemical syntheses, no such roles have been documented for this compound itself.

Therefore, it is not possible to provide an article that adheres to the requested outline and focuses solely on the specified chemical compound due to the absence of relevant research findings.

Applications of 1 Bromo 4 Fluoro 2 Methoxy 5 Methylbenzene in Organic Synthesis and Materials Science

Contributions to Material Science Research

Potential in the Development of Functional Organic Materials

While direct applications of 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene in published research are not extensively documented, its molecular structure suggests significant potential as a building block in the synthesis of functional organic materials. Polysubstituted arenes are recognized as fundamental components in the creation of novel materials for electronics and photonics. rsc.orgsciencedaily.com The unique combination of bromo, fluoro, methoxy (B1213986), and methyl substituents on the benzene (B151609) ring provides a versatile platform for designing molecules with tailored properties for various applications in materials science.

The primary potential of this compound lies in its utility as a precursor for more complex, high-performance organic molecules and polymers. The individual functional groups each play a critical role in the synthetic pathways and the properties of the resulting materials.

A key feature of this compound is the bromo group, which serves as a highly effective synthetic handle for carbon-carbon bond formation. acs.org Specifically, the bromine atom allows for participation in a variety of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions. psu.eduacs.org These reactions are cornerstones of modern organic synthesis and are instrumental in the construction of π-conjugated systems, which are essential for charge transport in organic electronic devices. nih.govrsc.org Through these coupling methods, the this compound unit can be incorporated into larger molecular architectures, including oligomers and polymers, which are the active components in many organic electronic devices.

The presence of both a fluoro and a methoxy group on the aromatic ring is particularly advantageous for tuning the electronic properties of any resulting material. The strong electron-withdrawing nature of the fluorine atom can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the molecule. rsc.orgtorvergata.it This modulation of frontier orbital energies is crucial for designing materials with specific charge-injection and transport characteristics, which is a key consideration in the development of efficient Organic Light-Emitting Diodes (OLEDs) and organic solar cells. rsc.orgst-andrews.ac.ukchemrxiv.org Conversely, the methoxy group is an electron-donating group, and its presence, in combination with the fluoro group, allows for fine-tuning of the electronic and photophysical properties of the final material. researchgate.netmdpi.com

In the context of OLEDs, for instance, derivatives of this compound could be envisioned as components of hole-transporting materials, electron-transporting materials, or emissive materials. By carefully selecting the appropriate coupling partners in a Suzuki or similar reaction, it is possible to synthesize bipolar host materials or fluorescent emitters with tailored properties. mdpi.com The ability to systematically modify the chemical structure based on a versatile building block like this compound is a powerful strategy in the rational design of new functional organic materials. sciencedaily.comdocsity.com

The following table summarizes the potential contributions of each functional group in this compound to the properties of derived functional organic materials:

| Functional Group | Potential Role in Material Properties |

| Bromo Group | Enables the synthesis of larger conjugated systems through cross-coupling reactions (e.g., Suzuki, Stille). acs.orgnih.govorganic-chemistry.org |

| Fluoro Group | Modulates electronic properties (lowers HOMO/LUMO levels), enhances thermal stability and electron-transport characteristics. rsc.orgtorvergata.itst-andrews.ac.uk |

| Methoxy Group | Acts as an electron-donating group to fine-tune electronic properties and can improve solubility. researchgate.netmdpi.com |

| Methyl Group | Enhances solubility in organic solvents, facilitating solution-based processing of materials. nih.gov |

Derivatives and Analogues of 1 Bromo 4 Fluoro 2 Methoxy 5 Methylbenzene

Systematic Synthesis and Characterization of Related Compounds

The synthesis of analogues of 1-bromo-4-fluoro-2-methoxy-5-methylbenzene often involves electrophilic substitution reactions on substituted benzene (B151609) precursors. A common method is the bromination of substituted benzoic acids, which provides a pathway to a variety of halogenated and methoxylated benzene derivatives. The specific reaction conditions, such as temperature and the choice of brominating agent, can be adjusted to control the regioselectivity and yield of the desired product.

For instance, a general procedure utilizing Tetrabutylammonium tribromide (Bu₄NBr₃) has been effectively applied to synthesize a range of bromo-methoxybenzene derivatives from their corresponding benzoic acid precursors. rsc.org This method highlights a systematic approach to generating a library of related compounds for further study. The reaction typically involves heating the benzoic acid with the brominating agent, followed by a standard work-up procedure to isolate the product. The characterization of these newly synthesized compounds is crucial and is typically achieved using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry to confirm their molecular structure. rsc.org

Below is a table summarizing the synthesis of several related compounds using this systematic approach.

| Precursor | Product | Yield |

| 4-Fluoro-2-methoxybenzoic acid | 1-Bromo-4-fluoro-2-methoxybenzene | 75% |

| 2-Fluoro-4-methoxybenzoic acid | 1-Bromo-2-fluoro-4-methoxybenzene | 90% |

| 2-Methoxy-4-methylbenzoic acid | 1-Bromo-2-methoxy-4-methylbenzene | 85% |

| 4-Methoxy-2-methylbenzoic acid | 1-Bromo-4-methoxy-2-methylbenzene | 98% |

| 2,4-Dimethoxybenzoic acid | 1-Bromo-2,4-dimethoxybenzene | 94% |

| 4-Iodo-2-methoxybenzoic acid | 1-Bromo-4-iodo-2-methoxybenzene | 85% |

This interactive table is based on data from a study on bromination reactions. rsc.org

The successful synthesis and characterization of these analogues provide a foundation for exploring their chemical and physical properties.

Structure-Reactivity Relationship Studies Across Analogues

The reactivity of this compound and its analogues is governed by the electronic and steric effects of the substituents on the aromatic ring. The interplay between the electron-donating methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups and the electron-withdrawing, electronegative halogen atoms (bromo- and fluoro-) dictates the electron density distribution and, consequently, the molecule's susceptibility to further chemical transformations.

The carbon-halogen bond in these compounds is polarized, with the carbon atom bearing a partial positive charge and the halogen a partial negative charge. ncert.nic.in This polarity influences the molecule's reactivity in nucleophilic substitution reactions. Furthermore, the position of these substituents relative to each other is critical. The methoxy group is a strong activating group and ortho-, para-directing for electrophilic aromatic substitution, while the halogens are deactivating yet also ortho-, para-directing. The combined effects of these groups determine the regioselectivity of subsequent reactions.

Studies on related Schiff-base derivatives have shown that the electronic properties, such as the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are correlated with the molecule's reactivity. researchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net In the context of this compound analogues, modifying the substituents would systematically alter these electronic properties, allowing for a detailed study of structure-reactivity relationships. For example, replacing the methyl group with a stronger electron-withdrawing group like a nitro group (as in 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene) would significantly decrease the electron density of the aromatic ring, making it less reactive towards electrophiles but more susceptible to nucleophilic attack. bldpharm.com

Comparative Analysis with Diverse Halogenated Aromatic Ethers and Methylbenzenes

To understand the unique properties of this compound, it is useful to compare it with other halogenated aromatic compounds, such as simpler halogenated aromatic ethers and methylbenzenes (haloarenes). ncert.nic.indrishtiias.com The physical and chemical properties of these molecules are influenced by factors like molecular weight, polarity, and molecular symmetry.

Boiling and Melting Points: The boiling points of halogenated hydrocarbons are generally higher than those of the parent hydrocarbons with comparable molecular mass. ncert.nic.in This is due to stronger intermolecular forces of attraction (van der Waals and dipole-dipole) arising from greater polarity and molecular mass. ncert.nic.in As the size and mass of the halogen atom increase (F < Cl < Br < I), the magnitude of van der Waals forces increases, leading to higher boiling points. ncert.nic.in In contrast, melting points are heavily influenced by the symmetry of the molecule. Para-isomers of dihalobenzenes, for instance, often have significantly higher melting points than their ortho- and meta-isomers because their symmetry allows for more efficient packing in a crystal lattice. ncert.nic.in

Solubility: Haloarenes are generally insoluble in water, as they cannot form hydrogen bonds. They are, however, soluble in non-polar organic solvents. The presence of the methoxy group in aromatic ethers can slightly increase polarity but does not typically impart significant water solubility.

| Compound Class | Key Structural Features | Typical Properties |

| Halogenated Methylbenzenes | Aromatic ring with halogen(s) and a methyl group. | Polarity depends on halogen and substitution pattern. Boiling point increases with halogen mass. |

| Halogenated Aromatic Ethers | Aromatic ring with halogen(s) and an ether group. | The ether group is polar and electron-donating, influencing ring reactivity. |

| Polyhalogenated Biphenyls (e.g., PCBs, PBBs) | Two connected phenyl rings with multiple halogen substituents. | Generally high molecular weight, lipophilic, and environmentally persistent. researchgate.net |

| This compound Analogues | Aromatic ring with a specific combination of bromo, fluoro, methoxy, and alkyl groups. | Properties are a composite of the individual substituent effects, leading to unique reactivity and physical characteristics. |

Exploration of Structure-Function Correlations in Derivative Libraries

A primary motivation for synthesizing derivatives and analogues of complex organic molecules is to explore the relationship between their chemical structure and their biological or material function. By systematically modifying the parent structure and evaluating the resulting changes in activity, researchers can develop structure-activity relationships (SARs). These studies are fundamental in fields like drug discovery and materials science.

For example, research on libraries of thiazole-based stilbene (B7821643) analogues, which are structurally distinct but share the principle of systematic modification, has been conducted to discover novel DNA topoisomerase IB inhibitors for potential anticancer applications. nih.gov In these studies, different substituents were placed on the aromatic rings of the core structure, and the compounds were tested for their ability to inhibit the enzyme and kill cancer cells. nih.gov

Key findings from such studies often reveal that:

The type and position of halogen atoms can significantly impact inhibitory activity. nih.gov

The presence of other functional groups, such as methyl or tert-butyl groups, can modulate cytotoxicity against different cancer cell lines. nih.gov

This approach of creating a derivative library and testing for a specific function allows for the identification of key structural motifs responsible for a desired activity. While specific functional data for derivatives of this compound are not detailed in the provided context, the principles derived from studies on analogous compound libraries are directly applicable. By synthesizing derivatives with variations in the halogen substitution, the position of the methyl group, or the nature of the ether linkage, one could systematically probe for functions such as pesticidal activity, pharmaceutical efficacy, or utility as a building block in materials chemistry.

Future Research Directions and Emerging Trends

Sustainable and Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical intermediates. weimiaobio.compyglifesciences.comfuturemarketinsights.com Future research on 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene will likely focus on developing more environmentally benign synthetic routes. This includes the exploration of greener solvents to replace traditional, more hazardous ones, and the use of renewable resources. weimiaobio.com The development of more efficient processes that minimize waste and energy consumption is a key goal. beilstein-journals.org

One area of investigation could be the use of catalytic methods that avoid stoichiometric reagents, thereby reducing waste. For instance, greener methods for the halogenation of aromatic compounds are an active area of research. taylorfrancis.comrsc.org These approaches might involve oxidative halogenation using cleaner oxidants like hydrogen peroxide, which produces water as the only byproduct. rsc.org Such advancements would not only reduce the environmental impact of producing this compound but could also lead to cost savings and improved regulatory compliance. weimiaobio.com The adoption of continuous manufacturing processes could also enhance the sustainability and efficiency of its production. pyglifesciences.commarketresearchfuture.com

Development of Novel Catalytic Systems for Selective Transformations

The bromine and fluorine atoms on the benzene (B151609) ring of this compound offer multiple sites for further functionalization, primarily through cross-coupling reactions. rsc.orgnih.gov Future research will likely focus on the development of novel catalytic systems to achieve highly selective transformations at these positions. Advances in transition-metal catalysis, particularly with palladium, are expected to play a significant role. rsc.orgresearchgate.net

A key trend is the development of ligand-free catalytic systems, which are more cost-effective, recyclable, and suitable for industrial applications compared to their ligand-supported counterparts. rsc.orgresearchgate.net Furthermore, photocatalytic cross-coupling reactions are emerging as a powerful tool in organic synthesis. acs.org These methods can often be performed under mild conditions without the need for transition metals, offering a greener alternative. acs.org The development of catalysts that can selectively activate the C-Br or C-F bond would open up new avenues for creating a diverse range of derivatives from this versatile intermediate.

Integration of Computational Chemistry and Machine Learning in Reaction Prediction

Expanding Applications in Interdisciplinary Chemical Sciences

While this compound is a known intermediate in medicinal chemistry, its potential applications in other interdisciplinary fields remain largely unexplored. Phenols and their derivatives are crucial motifs in pharmaceuticals, natural products, and functional materials. researchgate.netacs.orgnsf.gov The unique substitution pattern of this compound could be leveraged in the design of novel materials.

For instance, functionalized benzene rings are integral to the development of materials for various applications, including catalysis and electronics. acs.orgmdpi.com The presence of halogen atoms could make it a useful building block in the synthesis of flame retardants or advanced polymers. In agrochemistry, many pesticides and herbicides contain halogenated aromatic rings. Therefore, derivatives of this compound could be screened for potential biological activity in this sector. The exploration of its utility in these and other areas, such as the development of novel probes for chemical biology, represents a promising direction for future research.

Q & A

Q. What are the recommended synthetic routes for 1-bromo-4-fluoro-2-methoxy-5-methylbenzene, and how do reaction conditions influence regioselectivity?

Methodological Answer: The synthesis of brominated aromatic compounds often involves electrophilic aromatic substitution (EAS) or cross-coupling reactions. For regioselective bromination, directing groups (e.g., methoxy or methyl groups) play a critical role. For example:

- EAS with Br2/FeBr3 : The methoxy group (-OCH3) at position 2 directs bromination to the para position (position 5) relative to itself, while the methyl group (-CH3) at position 5 further stabilizes the intermediate.

- Halogen Exchange : Fluorination via Balz-Schiemann reaction (using diazonium salts) or nucleophilic aromatic substitution (e.g., using KF in polar aprotic solvents) can introduce fluorine at position 4 .

Q. Key Considerations :

- Temperature control (< 0°C) minimizes side reactions during diazonium salt formation.

- Solvent choice (e.g., DMF vs. DMSO) affects reaction rates and regioselectivity.

Q. How can researchers verify the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

Q. What safety protocols are critical for handling brominated fluoroaromatics like this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats. Use fume hoods for volatile intermediates .

- Storage : Inert atmosphere (N2 or Ar) at –20°C to prevent decomposition. Avoid exposure to moisture .

- Waste Disposal : Halogenated waste containers; neutralize reactive byproducts (e.g., HBr) with aqueous NaHCO3.

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Suzuki-Miyaura Coupling : The bromine atom acts as a leaving group. Steric hindrance from the methyl group (position 5) slows coupling at position 1. Use Pd(PPh3)4 or XPhos ligands to enhance reactivity .

- Buchwald-Hartwig Amination : The electron-donating methoxy group activates the ring but may compete with fluorine’s electron-withdrawing effect. Optimize base (e.g., Cs2CO3) and temperature (80–100°C) .

Case Study : In 3-bromo-4-dibenzylamino-5-methoxy-furan-2(5H)-one, steric hindrance from substituents reduced coupling yields by 30% compared to less hindered analogs .

Q. How can researchers resolve contradictory data in spectroscopic characterization of this compound?

Methodological Answer: Contradictions often arise from solvent effects or impurities:

- NMR Solvent Artifacts : Deuterated DMSO may shift methoxy protons upfield. Compare with CDCl3 spectra .

- Impurity Peaks : Trace solvents (e.g., THF) or byproducts (e.g., debrominated species) can mimic signals. Use 2D NMR (COSY, HSQC) to assign ambiguous peaks .